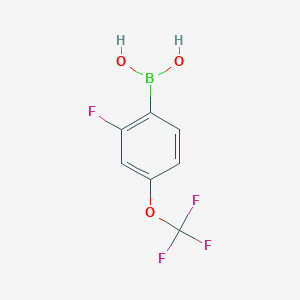

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMMVZVQAHYXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622229 | |

| Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503309-10-2 | |

| Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-4-(trifluoromethoxy)phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid, a specialized organoboron compound, is a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions are presented, alongside relevant analytical data and safety information.

Introduction

This compound, with the CAS number 503309-10-2 , is an aromatic boronic acid that has garnered significant interest in the field of drug discovery. The presence of the trifluoromethoxy (-OCF3) group, a lipophilic hydrogen bond acceptor, and a fluorine atom on the phenyl ring allows for the fine-tuning of a drug candidate's properties. This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of modulators for important biological targets such as the metabotropic glutamate receptor 2 (mGluR2) and monoacylglycerol lipase (MAGL).[1][2]

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 503309-10-2 | [1] |

| Molecular Formula | C₇H₅BF₄O₃ | [1] |

| Molecular Weight | 223.92 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 114-116 °C | [1] |

| Boiling Point (Predicted) | 244.2 ± 50.0 °C | [1] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.09 ± 0.58 | [1] |

Table 2: Spectroscopic Data

While specific spectra for this compound are not widely published, the following table outlines the expected Nuclear Magnetic Resonance (NMR) characteristics based on the analysis of similar trifluoromethoxy-substituted phenylboronic acids.[3][4]

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |

| ¹H NMR | Aromatic protons: ~7.0-8.0 | Complex multiplets due to H-H and H-F coupling. |

| B(OH)₂ protons: Broad singlet | ||

| ¹³C NMR | Aromatic carbons: ~110-160 | Splitting of signals due to C-F coupling. |

| Carbon attached to Boron: Highly deshielded. | ||

| -OCF₃ carbon: ~120 (quartet) | Large ¹J(C,F) coupling constant (~255 Hz).[5] | |

| ¹⁹F NMR | Phenyl-F: ~-100 to -120 | Multiplet due to coupling with aromatic protons. |

| -OCF₃: ~-58 to -60 | Singlet or narrow multiplet. | |

| ¹¹B NMR | ~28-30 | Broad singlet, typical for tricoordinate boronic acids.[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction with the corresponding bromo-precursor, followed by quenching with a borate ester and subsequent hydrolysis.[1]

Reaction Scheme:

References

- 1. rsc.org [rsc.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data to facilitate its use in organic synthesis and medicinal chemistry.

Core Physicochemical Properties

This compound is a fluorinated arylboronic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct reactivity and properties valuable in pharmaceutical research.

Quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

| Property | Value |

| Molecular Formula | C₇H₅BF₄O₃ |

| Molecular Weight | 223.92 g/mol |

| CAS Number | 503309-10-2 |

| Melting Point | 114-116 °C |

| Boiling Point (Predicted) | 244.2 ± 50.0 °C |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ |

| pKa (Predicted) | 8.09 ± 0.58 |

| Appearance | White to slightly yellow crystalline powder.[1] |

| Solubility | Very good solubility in acetone-d₆.[2] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below. These protocols are based on established techniques for analogous compounds and are critical for verifying the identity and purity of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is essential for the structural elucidation of this compound. The following protocol is adapted from studies on its isomers.[2]

Objective: To obtain ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra to confirm the chemical structure.

Materials and Equipment:

-

This compound sample

-

Deuterated acetone (acetone-d₆)

-

NMR spectrometer (e.g., Bruker Avance 300 MHz or higher)

-

NMR tubes

Procedure:

-

Prepare a sample by dissolving a sufficient amount of the boronic acid in acetone-d₆. Acetone-d₆ is recommended due to the compound's high solubility in this solvent.[2]

-

Acquire standard one-dimensional ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

-

For unambiguous signal assignment, two-dimensional experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC can be performed.[2]

-

Expected Spectral Features:

-

¹³C NMR: A characteristic quartet for the OCF₃ group with a large ¹J(C-F) coupling constant (approximately 255 Hz) is expected. The carbon atom adjacent to the OCF₃ group will also show a smaller ³J(C-F) coupling.[2]

-

¹¹B NMR: The chemical shift should be typical for a tri-coordinated boronic species.[2]

-

¹⁹F NMR: A long-range coupling with aromatic protons is anticipated.[2]

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the compound's behavior in solution. Potentiometric titration is a precise method for its determination.[3]

Objective: To determine the pKa value of the boronic acid moiety.

Materials and Equipment:

-

This compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]

-

Prepare a solution of the boronic acid of a known concentration (at least 10⁻⁴ M) in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low.[3]

-

Maintain a constant ionic strength in the solution, for example, by using 0.15 M KCl.[4]

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially at neutral to high pH.[3][4]

-

Place the solution in the titration vessel with the pH electrode and a magnetic stir bar.

-

Titrate the solution with the standardized strong base, adding small increments and recording the pH after each addition until the pH stabilizes after passing the equivalence point.[5]

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.[5]

-

Perform the titration in triplicate to ensure reproducibility.[4]

Application in Organic Synthesis: Suzuki-Miyaura Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][6] This reaction is instrumental in the synthesis of biologically active molecules, including 3-benzyl-1,3-oxazolidin-2-ones, which are positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2).[7]

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound.

This workflow outlines the key steps from reactant preparation to the isolation of the final biaryl product. The specific conditions, such as the choice of catalyst, base, solvent, and reaction temperature, may need to be optimized for specific substrates to achieve high yields.[8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Benzyl-1,3-oxazolidin-2-ones as mGluR2 positive allosteric modulators: Hit-to lead and lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The presence of both fluorine and trifluoromethoxy substituents offers unique electronic properties that are of significant interest in the design of novel pharmaceuticals and functional materials. This document outlines a probable synthetic route, detailed experimental protocols, and expected analytical data for this compound.

Overview and Synthetic Strategy

This compound is a fluorinated arylboronic acid derivative. Fluorinated arylboronic acids are an important class of compounds with a wide range of applications, as the introduction of fluorine atoms can significantly influence the acidity and stability of the molecule. The trifluoromethoxy group further modifies the electronic and lipophilic properties of the phenyl ring, making this compound a desirable intermediate in organic synthesis.

A common and effective method for the synthesis of arylboronic acids is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis. This guide details a proposed synthesis starting from 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene.

Synthesis Workflow

The proposed synthetic pathway for this compound is illustrated below. The process begins with the formation of a Grignard reagent from 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, which then undergoes borylation with trimethyl borate, followed by acidic workup to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from general procedures for the synthesis of analogous fluorinated phenylboronic acids.

Synthesis of this compound

Materials:

-

1-bromo-2-fluoro-4-(trifluoromethoxy)benzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with argon. Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask. A solution of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and heated to reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition.

Melting Point:

-

Instrumentation: Use a standard melting point apparatus.

-

Procedure: Determine the temperature range over which the solid sample melts.

Predicted and Reported Data

The following tables summarize the expected and reported physicochemical and spectral data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H5BF4O3 |

| Molecular Weight | 223.92 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Solubility | Soluble in methanol, ethanol, and THF |

Table 2: Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.3 - 7.5 | dd | JH-F ≈ 10-12, JH-H ≈ 2-3 |

| H-5 | ~7.1 - 7.3 | ddd | JH-H ≈ 8-9, JH-F ≈ 2-3, JH-H ≈ 2-3 |

| H-6 | ~7.6 - 7.8 | t | JH-H ≈ 8-9 |

| B(OH)2 | ~8.2 (broad s) | s | - |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Table 3: Predicted 13C NMR Spectral Data (100 MHz, DMSO-d6)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-B) | ~120 (broad) |

| C-2 (C-F) | ~160 (d, 1JC-F ≈ 250 Hz) |

| C-3 | ~115 (d, 2JC-F ≈ 20 Hz) |

| C-4 (C-O) | ~150 (q, 2JC-F ≈ 2 Hz) |

| C-5 | ~110 |

| C-6 | ~130 |

| OCF3 | ~120 (q, 1JC-F ≈ 256 Hz) |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M-H]- | 222.0191 |

| [M+Na]+ | 246.0140 |

Applications

This compound is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique electronic properties make it a valuable building block for the synthesis of:

-

Pharmaceuticals: Introduction of the fluoro and trifluoromethoxy groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

-

Agrochemicals: Used in the development of new pesticides and herbicides with improved efficacy.

-

Organic Electronics: Incorporated into organic light-emitting diodes (OLEDs) and other electronic materials to tune their optical and electronic properties.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation.

Spectroscopic Analysis of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

While many suppliers confirm the identity and purity of this compound by NMR, the detailed spectral data, including chemical shifts, coupling constants, and multiplicities, are not published.

As a valuable and illustrative alternative, this guide presents a detailed analysis of a closely related compound, 2-(Trifluoromethoxy)phenylboronic acid , for which comprehensive, peer-reviewed NMR data is available. This information can provide researchers with a strong foundational understanding of the spectroscopic characteristics to expect from the target molecule, (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid. The primary difference in the target molecule is the presence of a fluorine atom at the 2-position, which would introduce additional C-F and H-F couplings and induce predictable shifts in the spectral data.

Illustrative NMR Data: 2-(Trifluoromethoxy)phenylboronic acid

The following data is for the ortho-isomer of (trifluoromethoxy)phenylboronic acid, a structural analog to the requested compound.[1]

¹H NMR Data

The ¹H NMR spectral data was acquired in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| B(OH)₂ | 7.33 | s | |

| H3 | 7.31–7.25 | m | |

| H4 | 7.50 | ddd | ³J(H-H) = 12.5, ³J(H-H) = 8.2 |

| H5 | 7.33* | ddd | ³J(H-H) = 12.5, ³J(H-H) = 7.4, ⁴J(H-H) = 1.0 |

| H6 | 7.82 | d | ³J(H-H) = 7.4 |

*Signal initially obscured; revealed after the addition of D₂O.[1]

¹³C NMR Data

The ¹³C NMR spectral data was acquired in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

| Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| C1 | 129.5 | s | |

| C2 | 147.8 | s | |

| C3 | 121.7 | s | |

| C4 | 131.7 | s | |

| C5 | 127.1 | s | |

| C6 | 134.9 | s | |

| OCF₃ | 121.5 | q | ¹J(C-F) = 255.6 |

Experimental Protocols

The following experimental protocol is for the acquisition of the NMR data for the illustrative compound, 2-(Trifluoromethoxy)phenylboronic acid, as described in the cited literature.[1]

A variety of one- and two-dimensional NMR experiments were conducted to fully characterize the isomers of phenylboronic acids substituted with the OCF₃ group.

-

Solvent: Acetone-d₆ was utilized as the solvent for all NMR measurements due to the excellent solubility of the compounds. This was particularly important for the ¹³C NMR experiments, which require a sufficient sample concentration.

-

Spectra Acquired: For all isomers, ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectra were recorded. Additionally, ¹H-¹³C HSQC spectra were acquired to correlate proton and carbon signals.

-

Advanced Experiments: For the ortho isomer (the illustrative compound), a ¹H-¹H COSY experiment was performed to allow for the unambiguous assignment of all signals in the ¹H NMR spectrum.[1]

Logical Relationships in this compound)

The following diagram illustrates the molecular structure of the requested compound and the expected relationships between the atoms, which are fundamental to interpreting its NMR spectra.

Caption: Molecular structure of this compound.

Expected Spectroscopic Features of this compound)

Based on the structure, the following features would be anticipated in the ¹H and ¹³C NMR spectra:

-

¹H NMR:

-

Three distinct aromatic proton signals (H3, H5, H6).

-

These signals would exhibit complex splitting patterns due to H-H and H-F couplings.

-

A signal corresponding to the B(OH)₂ protons, which would likely be a broad singlet and exchangeable with D₂O.

-

-

¹³C NMR:

-

Six aromatic carbon signals and one signal for the OCF₃ group.

-

The carbon signals would show couplings to fluorine. C1, C2, and C3 would show coupling to the fluorine at C2. C3, C4, and C5 would show coupling to the fluorine atoms of the OCF₃ group.

-

The OCF₃ carbon would appear as a quartet with a large ¹J(C-F) coupling constant.[1]

-

The C2 signal would exhibit a large ¹J(C-F) coupling to the directly attached fluorine atom.

-

References

Crystal Structure of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of fluorinated phenylboronic acids, with a specific focus on compounds structurally related to (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document presents a comprehensive overview of the crystallographic data for the closely related compound, para-(trifluoromethoxy)phenylboronic acid. This information serves as a critical reference point for understanding the solid-state properties and intermolecular interactions of this class of compounds, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis are provided, alongside a discussion of the key structural features.

Introduction

Fluorinated phenylboronic acids are a pivotal class of reagents in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The introduction of fluorine and trifluoromethoxy substituents onto the phenyl ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of molecules, making these building blocks highly valuable in drug discovery and the development of advanced materials. Understanding the three-dimensional structure and intermolecular interactions of these compounds in the solid state is crucial for predicting their behavior in chemical reactions and for designing crystalline materials with desired properties.

This guide focuses on the structural characteristics of this compound. Despite extensive searches, the crystal structure of this specific compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources. However, a detailed study on the isomers of (trifluoromethoxy)phenylboronic acids provides the crystal structure of the para-isomer, which is a close structural analog.[1] This document leverages that data to provide insights into the expected structural features of the title compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and related compounds is presented below.

| Property | This compound | (2-Fluoro-4-(trifluoromethyl)phenyl)boronic acid |

| Molecular Formula | C₇H₅BF₄O₃ | C₇H₅BF₄O₂[2][3] |

| Molecular Weight | 223.92 g/mol | 207.92 g/mol [2][3] |

| CAS Number | 503309-10-2 | 503309-11-3[2][3] |

| Appearance | Not specified | White to slightly yellow crystalline powder[2] |

| Melting Point | Not specified | 116 °C[2] |

| Boiling Point | Not specified | 251.91 °C[2] |

Crystallographic Analysis of para-(trifluoromethoxy)phenyl)boronic acid

The crystal structure of para-(trifluoromethoxy)phenylboronic acid was determined by single-crystal X-ray diffraction.[1] The key crystallographic data and refinement details are summarized in the table below.

| Parameter | para-(trifluoromethoxy)phenyl)boronic acid |

| Chemical Formula | C₇H₆BF₃O₃ |

| Formula Weight | 205.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.432(3) |

| b (Å) | 7.558(2) |

| c (Å) | 19.986(4) |

| α (˚) | 90 |

| β (˚) | 98.24(3) |

| γ (˚) | 90 |

| Volume (ų) | 1709.8(7) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.600 |

| Absorption Coefficient (mm⁻¹) | 0.15 |

| F(000) | 832 |

| Temperature (K) | 295(2) |

| Wavelength (Å) | 0.71073 |

| Reflections Collected | 12389 |

| Unique Reflections | 3001 |

| R(int) | 0.046 |

| Final R indices [I>2σ(I)] | R₁ = 0.057, wR₂ = 0.147 |

| R indices (all data) | R₁ = 0.088, wR₂ = 0.165 |

Molecular and Supramolecular Structure

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[1] The study on (trifluoromethoxy)phenylboronic acid isomers confirmed that the ortho and para isomers also form these characteristic dimeric structures.[1] The boronic acid groups of two molecules interact via O-H···O hydrogen bonds, creating a cyclic synthon.

The conformation of the boronic acid group relative to the phenyl ring is a key structural feature. In the para-isomer, the boronic acid groups are twisted with respect to the aromatic ring plane.[1] This twisting is a common feature in arylboronic acids and is influenced by steric and electronic effects of the substituents.

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the acidity of the boronic acid. The acidity of the meta and para isomers is higher than that of unsubstituted phenylboronic acid due to the inductive effect of the -OCF₃ group.[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis, crystallization, and structural determination of fluorinated phenylboronic acids.

Synthesis

A general synthetic route to fluorinated phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Crystallization

Obtaining high-quality single crystals is essential for X-ray diffraction analysis. A common method for growing crystals of phenylboronic acids is slow evaporation from a suitable solvent.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

Molecular Visualization

The following diagram illustrates the general structure of a substituted phenylboronic acid and the typical hydrogen-bonded dimer motif observed in the solid state.

Conclusion

While the crystal structure of this compound has not been experimentally determined and reported, the analysis of its close analog, para-(trifluoromethoxy)phenylboronic acid, provides valuable structural insights. It is expected that the title compound would also form hydrogen-bonded dimers in the solid state, a characteristic feature of phenylboronic acids. The presence of the ortho-fluoro and para-trifluoromethoxy substituents will undoubtedly influence the molecular conformation and crystal packing. Further experimental work is required to elucidate the precise crystal structure and to fully understand the solid-state properties of this important synthetic building block. The experimental protocols and comparative data presented in this guide offer a solid foundation for future research in this area.

References

Lewis acidity of fluorinated phenylboronic acids

An In-depth Technical Guide to the Lewis Acidity of Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids are a class of compounds with significant applications ranging from organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to the design of sensors and therapeutic agents.[1][2] Their utility is intrinsically linked to the Lewis acidic nature of the boron atom. The introduction of fluorine substituents onto the phenyl ring profoundly modulates this acidity, enhancing the compound's reactivity and binding affinities. This guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols for its measurement, and the underlying chemical principles governing the observed effects.

The Nature of Boronic Acid Acidity

Unlike Brønsted-Lowry acids that donate a proton, the acidity of boronic acids in aqueous media is characterized by their function as Lewis acids—they accept a pair of electrons. This occurs through the interaction of the vacant p-orbital on the boron atom with a hydroxide ion from water, leading to the formation of a tetrahedral boronate species and the release of a proton.[3][4] This equilibrium allows their acidity to be quantified using the familiar pKa scale.

The strength of this Lewis acidity is a critical parameter. For instance, in drug design, higher acidity can facilitate stronger binding to biological targets at physiological pH.[2] Fluorination is a key strategy to increase this acidity due to the strong electron-withdrawing nature of the fluorine atom.[2][5]

Quantitative Analysis of Lewis Acidity

The is typically quantified using two primary methods: pKa determination, which reflects the Brønsted acidity of the aqueous adduct, and the Gutmann-Beckett method, which provides a more direct measure of Lewis acidity through the Acceptor Number (AN).

Acidity Constant (pKa)

The introduction of electron-withdrawing fluorine atoms increases the acidity of phenylboronic acids, resulting in lower pKa values.[2] The magnitude of this effect is dependent on the number and position of the fluorine substituents. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[2] Fluorination can lower this value significantly, with the observed range for various fluorinated phenylboronic acids being 6.17–8.77.[1]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | pKa Value |

| Phenylboronic Acid | 8.86[2] |

| 4-Fluorophenylboronic acid | 8.77[1] |

| 3-Fluorophenylboronic acid | 8.35 |

| 2-Fluorophenylboronic acid | 8.09 |

| 3,4,5-Trifluorophenylboronic acid | 6.80 |

| 2,3,4,5-Tetrafluorophenylboronic acid | 6.44 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[1] |

| Pentafluorophenylboronic acid | 6.78 |

Note: Values are compiled from various sources and may vary slightly based on experimental conditions.

Gutmann-Beckett Acceptor Number (AN)

A more direct, non-aqueous measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN).[1][6] This method uses triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon complexation with the Lewis acid. The AN is a dimensionless number calculated relative to the shifts observed with hexane (AN = 0) and the strong Lewis acid SbCl₅ (AN = 100).[1] Higher AN values indicate stronger Lewis acidity. This technique is often applied to boronate esters (e.g., catechol esters) to ensure solubility and prevent side reactions.[1] Studies have shown a linear correlation between the pKa of fluorophenylboronic acids and the AN of their corresponding catechol esters.[1]

Influence of Fluorine Substitution Pattern

The effect of fluorine on acidity is a combination of its strong inductive electron-withdrawing effect (-I) and its electron-donating resonance effect (+R).[1][2]

-

Para-substitution: The inductive and resonance effects are opposing. While the -I effect withdraws electron density from the ring, increasing acidity, the +R effect donates electron density, decreasing acidity. This partial compensation results in a relatively modest increase in acidity for 4-fluorophenylboronic acid.[1][2]

-

Meta-substitution: The resonance effect is much weaker at the meta position. Therefore, the strong -I effect dominates, leading to a more significant increase in acidity compared to the para isomer.[1][2]

-

Ortho-substitution: The acidity is enhanced not only by the dominant -I effect but also potentially by the formation of an intramolecular hydrogen bond between the ortho-fluorine and a hydroxyl proton, stabilizing the boronic acid.[1]

-

Polysubstitution: Adding more fluorine atoms generally increases acidity due to the cumulative inductive effects.

Experimental Protocols

Accurate determination of Lewis acidity is crucial for structure-activity relationship studies. The following are generalized protocols for the key experimental methods.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the neutral boronic acid and its anionic boronate form. A series of buffered solutions of known pH are used to record spectra and determine the ratio of the two species.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a pH range that brackets the expected pKa of the acid (e.g., pH 5 to 10).

-

Sample Preparation: For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a wavelength where the difference between the acid and boronate form is maximal against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Protocol: Lewis Acidity by the Gutmann-Beckett Method (³¹P NMR)

This protocol determines the Acceptor Number (AN) by measuring the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid (typically a boronate ester).

-

Reference Samples:

-

Prepare a solution of Et₃PO in hexane. Record the ³¹P NMR spectrum. The chemical shift (δ) of this sample is defined as δ₁.

-

The reference for AN=100 is the Et₃PO-SbCl₅ adduct, with a defined shift of δ₂. These values establish the scale.[1]

-

-

Sample Preparation:

-

Prepare a solution of the fluorinated phenylboronic acid catechol ester in a dry, non-coordinating solvent (e.g., dichloromethane or toluene).

-

Add a known amount of Et₃PO to this solution.

-

-

NMR Measurement: Acquire the ³¹P NMR spectrum of the sample solution. Record the chemical shift of the Et₃PO-boronate ester complex (δ_complex).

-

Modified Protocol for Equilibrium: Since the complex formation is often an equilibrium, a modified method is used.[1] A series of spectra are recorded with varying molar ratios of the boronate ester to Et₃PO. The observed chemical shifts are then extrapolated to infinite ester excess to obtain a more accurate value for the fully complexed state.

-

Calculation: The Acceptor Number (AN) is calculated using the formula: AN = [(δ_complex - δ₁) / (δ₂ - δ₁)] * 100

Implications for Drug Discovery

The strategic incorporation of fluorine into phenylboronic acid-based drug candidates is a powerful tool for medicinal chemists.[7][8][9] The enhanced Lewis acidity resulting from fluorination can lead to:

-

Improved Potency: A lower pKa means that the biologically active tetrahedral boronate form is more prevalent at physiological pH (~7.4), potentially leading to stronger inhibition of target enzymes (e.g., proteases, beta-lactamases).

-

Enhanced Selectivity: Fine-tuning the electronic properties of the aryl ring can modulate binding interactions with the target protein.

-

Favorable Pharmacokinetics: Fluorine substitution can block sites of metabolic degradation, improving the metabolic stability and half-life of a drug.[8]

A prominent example is Tavaborole, an antifungal agent, which is a fluorinated benzoxaborole (a cyclic boronic ester).[2] Its efficacy is linked to the properties conferred by the boron and fluorine atoms.

Conclusion

The Lewis acidity of phenylboronic acids is a fundamental property that dictates their chemical reactivity and biological activity. Fluorination provides a reliable and tunable method for enhancing this acidity. The effect is governed by a well-understood interplay of inductive and resonance effects, which can be quantitatively assessed through established experimental protocols like pKa determination and the Gutmann-Beckett method. For professionals in drug discovery and chemical research, a thorough understanding of these principles is essential for the rational design of novel catalysts, sensors, and therapeutic agents with optimized performance.

References

- 1. mdpi.com [mdpi.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. researchgate.net [researchgate.net]

Stability and Storage of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is a versatile synthetic building block, pivotal in the development of novel pharmaceuticals and complex organic molecules. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, the inherent chemical nature of boronic acids necessitates careful consideration of their stability and storage to ensure reagent integrity and experimental reproducibility. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and methodologies for assessing the integrity of this compound.

Core Concepts in Boronic Acid Stability

Arylboronic acids are generally stable, crystalline solids but are susceptible to several degradation pathways. The primary modes of degradation include:

-

Dehydration: Boronic acids can undergo intermolecular dehydration, particularly upon heating, to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, which can be influenced by factors such as pH, the presence of oxidizing agents, and exposure to air and light.

-

Hydrolysis: While boronic acids are used in aqueous conditions, prolonged exposure can lead to protodeboronation, where the carbon-boron bond is cleaved. The rate of hydrolysis is influenced by pH and the electronic properties of the aryl ring.

The fluorine and trifluoromethoxy substituents on the phenyl ring of this compound influence its electronic properties and, consequently, its stability profile.

Recommended Storage and Handling

To maintain the quality and reactivity of this compound, adherence to proper storage and handling protocols is crucial. The following table summarizes the recommended conditions based on available safety data sheets and general chemical knowledge.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (often 2-8°C) or room temperature as specified by the supplier.[1] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Environment | Dry, well-ventilated area.[2][3][4] | Prevents moisture uptake and ensures a safe handling environment. |

| Light Exposure | Store in a dark place.[4] | Protects the compound from potential photolytic degradation. |

| Incompatible Materials | Strong oxidizing agents.[3] | Avoids chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated through forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and pathways. The following are generalized protocols that can be adapted for this specific compound.

Forced Degradation (Stress Testing) Protocol

Objective: To assess the stability of the boronic acid under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water). A control sample should be stored under ideal conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose a solid or solution sample to UV and visible light in a photostability chamber.

-

-

Time Points: Collect aliquots of the stressed samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples and the control sample using a suitable analytical technique to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

Analytical Methods for Stability Assessment

a) High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its degradation products.

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector set at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 254 nm).

-

Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally characterize the degradation products and monitor the stability of the compound.

Methodology:

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of the initial compound.

-

After subjecting the compound to stress conditions, acquire NMR spectra of the resulting mixture.

-

Compare the spectra to identify new signals corresponding to degradation products. The disappearance of the parent compound's signals and the appearance of new signals can be used to monitor the extent of degradation. ¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom.

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a logical workflow for the proper handling, storage, and stability assessment of this compound.

Caption: Logical workflow for the handling and stability assessment of boronic acids.

Role in Synthesis vs. Signaling Pathways

It is important to note that this compound is primarily a synthetic intermediate. Its value lies in its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules. Unlike many molecules developed in pharmaceutical research, it is not designed to interact with biological signaling pathways as an active pharmaceutical ingredient. Therefore, its characterization focuses on chemical purity and reactivity rather than biological activity.

By understanding the inherent stability characteristics and adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

Spectroscopic Properties of Trifluoromethoxy Substituted Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of trifluoromethoxy substituted boronic acids, crucial compounds in medicinal chemistry and materials science. The introduction of the trifluoromethoxy (-OCF₃) group significantly influences the electronic properties and, consequently, the spectroscopic characteristics of arylboronic acids. This guide summarizes key spectroscopic data, details experimental methodologies, and provides a visual representation of a typical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of trifluoromethoxy substituted boronic acids. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei provides a wealth of information regarding the molecular structure and electronic environment.

NMR Spectroscopic Data

The following tables summarize the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR chemical shifts (δ) and coupling constants (J) for the ortho-, meta-, and para-isomers of trifluoromethoxy phenylboronic acid in acetone-d₆.[1]

Table 1: ¹H NMR Data (acetone-d₆) [1]

| Compound | Position | δ (ppm) | Multiplicity | J (Hz) |

| 2-(OCF₃)C₆H₄B(OH)₂ | H3 | 7.61 | ddd | Jн-н = 7.6, Jн-н = 1.6, Jн-F = 1.6 |

| H4 | 7.51 | ddd | Jн-н = 7.6, Jн-н = 7.4, Jн-н = 1.0 | |

| H5 | 7.33 | ddd | Jн-н = 12.5, Jн-н = 7.4, Jн-н = 1.0 | |

| H6 | 7.91 | dd | Jн-н = 7.6, Jн-н = 1.6 | |

| B(OH)₂ | 7.33 | s | ||

| 3-(OCF₃)C₆H₄B(OH)₂ | H2 | 7.84 | s | |

| H4 | 7.66 | d | Jн-н = 7.7 | |

| H5 | 7.43 | t | Jн-н = 7.7 | |

| H6 | 7.75 | d | Jн-н = 7.7 | |

| B(OH)₂ | 7.20 | s | ||

| 4-(OCF₃)C₆H₄B(OH)₂ | H2, H6 | 7.95 | d | Jн-н = 8.3 |

| H3, H5 | 7.33 | d | Jн-н = 8.3 | |

| B(OH)₂ | 7.17 | s |

Table 2: ¹³C NMR Data (acetone-d₆) [1]

| Compound | Position | δ (ppm) | Multiplicity | J (Hz) |

| 2-(OCF₃)C₆H₄B(OH)₂ | C1 | 133.0 | s | |

| C2 | 148.4 | q | ³Jc-F = 2.0 | |

| C3 | 122.0 | q | ⁴Jc-F = 1.0 | |

| C4 | 131.7 | s | ||

| C5 | 128.0 | s | ||

| C6 | 136.6 | s | ||

| OCF₃ | 121.7 | q | ¹Jc-F = 255.8 | |

| 3-(OCF₃)C₆H₄B(OH)₂ | C1 | 133.0 (br) | s | |

| C2 | 134.1 | s | ||

| C3 | 149.9 | q | ³Jc-F = 1.7 | |

| C4 | 126.1 | s | ||

| C5 | 130.3 | s | ||

| C6 | 129.5 | s | ||

| OCF₃ | 121.5 | q | ¹Jc-F = 255.4 | |

| 4-(OCF₃)C₆H₄B(OH)₂ | C1 | 130.0 (br) | s | |

| C2, C6 | 136.6 | s | ||

| C3, C5 | 121.1 | s | ||

| C4 | 151.7 | q | ³Jc-F = 1.7 | |

| OCF₃ | 121.4 | q | ¹Jc-F = 255.4 |

Table 3: ¹⁹F and ¹¹B NMR Data (acetone-d₆) [1]

| Compound | Nucleus | δ (ppm) | Multiplicity | J (Hz) |

| 2-(OCF₃)C₆H₄B(OH)₂ | ¹⁹F | -57.1 | d | Jн-F = 1.6 |

| ¹¹B | 29.5 | s | ||

| 3-(OCF₃)C₆H₄B(OH)₂ | ¹⁹F | -57.2 | dd | Jн-F = 1.2, Jн-F = 1.2 |

| ¹¹B | 29.4 | s | ||

| 4-(OCF₃)C₆H₄B(OH)₂ | ¹⁹F | -57.1 | t | Jн-F = 1.2 |

| ¹¹B | 29.5 | s |

Experimental Protocol: NMR Spectroscopy[1]

NMR spectra were recorded on a Varian VNMRS-500 spectrometer operating at 500 MHz for ¹H, 125 MHz for ¹³C, 160 MHz for ¹¹B, and 470 MHz for ¹⁹F. All measurements were performed in acetone-d₆ at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (acetone-d₆: 2.05 ppm for ¹H and 29.84 ppm for ¹³C) or an external standard (BF₃·Et₂O for ¹¹B and CFCl₃ for ¹⁹F).

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily utilized to determine the acidity (pKa) of trifluoromethoxy substituted boronic acids. The absorbance of the acidic and basic forms of the boronic acid differs, allowing for the determination of the ionization constant through spectrophotometric titration.[2][3][4][5]

UV-Vis Spectroscopic Data

The pKa values for the isomers of trifluoromethoxy phenylboronic acid were determined using UV-Vis spectroscopy.[1] The UV-Vis spectra were recorded at various pH values to monitor the equilibrium between the boronic acid and its conjugate base.

Table 4: pKa Values Determined by UV-Vis Spectrophotometry [1]

| Compound | pKa |

| 2-(OCF₃)C₆H₄B(OH)₂ | 9.46 ± 0.08 |

| 3-(OCF₃)C₆H₄B(OH)₂ | 7.80 ± 0.05 |

| 4-(OCF₃)C₆H₄B(OH)₂ | 7.92 ± 0.04 |

Experimental Protocol: UV-Vis Spectroscopy for pKa Determination[1]

UV-Vis spectra were recorded on a Unicam UV 300 spectrophotometer. A stock solution of the boronic acid was prepared in methanol. A series of buffer solutions with varying pH values were prepared. For each measurement, a small aliquot of the stock solution was added to the buffer solution in a quartz cuvette. The spectra were recorded over a range of 200-400 nm. The pKa was determined by analyzing the change in absorbance at a specific wavelength as a function of pH.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within the trifluoromethoxy substituted boronic acids.

FT-IR Spectroscopy

Table 5: Representative FT-IR Data for 3,5-bis(trifluoromethyl)phenylboronic acid [6]

| Wavenumber (cm⁻¹) | Assignment |

| 3357 | O-H stretching |

| 1360-1000 | C-F stretching |

| ~1057 | Strong C-F stretching |

Experimental Protocol: FT-IR Spectroscopy[6]

The FT-IR spectrum of 3,5-bis(trifluoromethyl)phenylboronic acid was recorded using a PerkinElmer Spectrum One FTIR spectrometer in the region of 4000–400 cm⁻¹. The sample was prepared as a KBr pellet. The spectrum was recorded with a scanning speed of 10 cm⁻¹ min⁻¹ and a spectral resolution of 4.0 cm⁻¹.

Raman Spectroscopy

Specific Raman spectroscopic data for trifluoromethoxy substituted boronic acids were not identified in the surveyed literature.

Fluorescence Spectroscopy

Fluorescence spectroscopic data for trifluoromethoxy substituted boronic acids is not extensively reported in the literature. Arylboronic acids, in general, are not strongly fluorescent but can be derivatized to create fluorescent sensors, particularly for saccharides.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of trifluoromethoxy substituted boronic acids.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a centralized resource for the spectroscopic properties of trifluoromethoxy substituted boronic acids. The comprehensive NMR and UV-Vis data, along with detailed experimental protocols, offer a valuable starting point for researchers in the field. While a complete set of vibrational and fluorescence spectroscopic data for these specific compounds is not yet widely available in the literature, the representative data and methodologies presented here serve as a useful reference for further investigation and characterization of this important class of molecules.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ishigirl.tripod.com [ishigirl.tripod.com]

- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 5. pharmaguru.co [pharmaguru.co]

- 6. ijltet.org [ijltet.org]

The Strategic Introduction of Fluorine in Boronic Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine substituents into boronic acid scaffolds has emerged as a pivotal strategy in medicinal chemistry and materials science. This guide provides a comprehensive overview of the profound effects of fluorination on the reactivity, acidity, and application of boronic acids, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Flourishing Role of Fluorinated Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] The strategic incorporation of fluorine atoms into these molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them highly valuable in drug design.[1][2] Approximately 25% of all commercial drugs contain at least one fluorine atom, highlighting the significance of fluorination in pharmaceutical development.[3] This guide will delve into the nuanced effects of fluorine substitution on the electronic properties and reactivity of boronic acids, providing a technical framework for their rational design and application.

The Influence of Fluorine on Boronic Acid Acidity

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that governs its reactivity and biological interactions. Fluorine, being the most electronegative element, exerts a significant influence on the Lewis acidity of the boron center.

Brønsted Acidity (pKa)

The introduction of fluorine atoms into the aryl ring of a phenylboronic acid generally increases its Brønsted acidity (lowers the pKa).[3] This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting boronate anion.[3] The position of the fluorine substituent on the aromatic ring plays a crucial role in the extent of this effect.

-

Ortho Position: A fluorine atom at the ortho position leads to a significant increase in acidity. This is attributed to both the inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group on the boron, which stabilizes the conjugate base.[3][4]

-

Meta Position: In the meta position, the inductive effect dominates, leading to a noticeable increase in acidity, though typically less pronounced than in the ortho-substituted analogue.[3]

-

Para Position: At the para position, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect of the fluorine atom.[3] This results in a smaller increase in acidity compared to the ortho and meta isomers.[3]

Table 1: pKa Values of Phenylboronic Acid and its Monofluorinated Derivatives

| Compound | pKa |

| Phenylboronic acid | 8.86[3] |

| 2-Fluorophenylboronic acid | 7.79 |

| 3-Fluorophenylboronic acid | 8.35 |

| 4-Fluorophenylboronic acid | 8.67 |

Note: pKa values can vary slightly depending on the experimental conditions.

Lewis Acidity

The Lewis acidity of boronic acids, referring to their ability to accept an electron pair, is also enhanced by fluorine substitution.[5] This increased electrophilicity of the boron atom can be quantified using methods such as the Gutmann-Beckett method, which determines an Acceptor Number (AN).[3] Higher AN values correspond to greater Lewis acidity. Studies have shown a linear correlation between the pKa of fluorophenylboronic acids and the AN of their corresponding catechol esters, indicating that the same electronic effects govern both Brønsted and Lewis acidity.[3]

The enhanced Lewis acidity of fluorinated boronic acids is a key factor influencing their reactivity in various chemical transformations.

Impact of Fluorination on Boronic Acid Reactivity

The electronic modifications induced by fluorine substituents have a direct impact on the reactivity of boronic acids, particularly in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a fundamental reaction in the synthesis of biaryls and other conjugated systems. The reactivity of the boronic acid in this catalytic cycle is a delicate balance of its Lewis acidity and the ease of transmetalation.

The electron-withdrawing nature of fluorine can have a dual effect. While increased Lewis acidity can facilitate the initial interaction with the palladium catalyst, an overly electron-deficient aryl group can hinder the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[6] Consequently, fluorinated pyridine boronic acids, for example, may exhibit lower reactivity compared to their non-fluorinated counterparts, potentially leading to lower yields.[6] However, for certain substrates and reaction conditions, the enhanced acidity can be beneficial.

It has also been observed that electron-withdrawing groups on aryltrifluoroborates, which are stable precursors to boronic acids, can retard the rate of their solvolysis to the active boronic acid form.[7][8] This can be advantageous in a "slow release" strategy, minimizing side reactions of the boronic acid.[9]

Other Reactions and Stability

Fluorinated boronic acids are also utilized in other transformations, including copper-mediated reactions. Interestingly, fluoride ions have been shown to protect boronic acids from decomposition in copper(I)-mediated "click" reactions.[10][11]

However, the presence of ortho-fluorine substituents can sometimes promote protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom.[12] The stability of fluorinated boronic acids is therefore a crucial consideration in their application.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and application of fluorinated boronic acids.

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Arylboronic Acid with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a fluorinated arylboronic acid with an aryl bromide.

Materials:

-

Fluorinated arylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene (solvent)

-

Water

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate and triphenylphosphine in toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[13]

-

Reaction Setup: To the catalyst solution, add the fluorinated arylboronic acid, the aryl bromide, and an aqueous solution of potassium carbonate.

-

Polymerization/Coupling: Heat the reaction mixture to reflux (approximately 110 °C) under a constant flow of inert gas.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.[13]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol for the Copper-Mediated [¹⁸F]Fluorination of an Arylboronic Acid

This method is particularly relevant for the synthesis of PET radiotracers.

Materials:

-

Arylboronic acid (1.0 equivalent)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 5.0 equivalents)

-

Pyridine (125 equivalents)

-

K¹⁸F (as an aqueous solution)

-

Dimethylformamide (DMF, solvent)

Procedure:

-

Preparation of K¹⁸F: The [¹⁸F]fluoride is typically produced in a cyclotron and trapped on an anion-exchange resin. It is then eluted with an appropriate solution.

-

Reaction Setup: In a reaction vial, azeotropically dry the K¹⁸F. Add a solution of the arylboronic acid, Cu(OTf)₂, and pyridine in DMF.[14][15] The concentration of the boronic acid is typically around 4 mM.[14][15]

-

Radiofluorination: Heat the reaction mixture at 110 °C for 20 minutes.[14][15]

-

Analysis: The radiochemical conversion (RCC) can be determined by radio-TLC.[14]

Mandatory Visualizations

Diagrams illustrating key concepts and workflows can significantly enhance understanding.

Caption: Electronic effects of fluorine on boronic acid properties.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The strategic placement of fluorine substituents on boronic acids provides a powerful tool for fine-tuning their electronic properties and reactivity. Understanding the interplay between inductive and resonance effects, and their consequences for acidity and performance in catalytic reactions, is crucial for the rational design of novel pharmaceuticals and advanced materials. While offering significant advantages in terms of modulating biological activity and metabolic stability, the use of fluorinated boronic acids also requires careful consideration of their potential for altered reactivity and stability. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to harness the full potential of these versatile building blocks.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups presents unique considerations for reaction optimization, which are addressed herein.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium complex.[1] this compound is a valuable reagent in this reaction, allowing for the introduction of the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into a target molecule. This structural motif is of significant interest in medicinal chemistry, as the unique electronic properties of the fluorine and trifluoromethoxy substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Notably, compounds synthesized using this building block have been investigated as modulators of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory and autoimmune diseases.[2]

Chemical Properties and Reactivity

This compound is a white to off-white solid with the following chemical properties:

| Property | Value |

| CAS Number | 182344-24-7 |

| Molecular Formula | C₇H₅BF₄O₃ |

| Molecular Weight | 223.92 g/mol |

| Melting Point | 115-120 °C |

The presence of electron-withdrawing groups (-F and -OCF₃) on the phenyl ring increases the Lewis acidity of the boronic acid.[3] While this can facilitate transmetalation in the Suzuki-Miyaura catalytic cycle, it also increases the susceptibility of the boronic acid to protodeboronation, a common side reaction that can lead to lower yields.[4] Therefore, careful selection of reaction conditions, particularly the base and solvent system, is crucial for a successful coupling.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, add it under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. If using a microwave reactor, heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving electron-deficient boronic acids, which can serve as a guide for reactions with this compound.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | >95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 85-95 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 70-85 |

| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~90 |

Note: Yields are representative and will vary depending on the specific substrates and optimized conditions.

Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. This document outlines detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by data from analogous systems to guide reaction optimization.

Introduction

This compound is an electron-deficient organoboron reagent that presents both opportunities and challenges in cross-coupling reactions. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the boronic acid and the properties of the resulting coupled products. A key challenge with such electron-deficient boronic acids is their propensity for protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to reduced yields.[1][2][3][4][5] Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for successful and high-yielding transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. For electron-deficient boronic acids like this compound, the use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands is often necessary to achieve high efficiency and suppress protodeboronation.[1][2][3][4][5]

Recommended Catalyst Systems and Conditions

Recent advancements have led to the development of highly active palladium precatalysts that are particularly effective for coupling unstable boronic acids. The use of a Buchwald-type precatalyst, which rapidly generates the active Pd(0) species, is highly recommended.[1][2][3][4][5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Analogous System |

| 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | Analogous System |

| 2-Bromopyridine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | Cs₂CO₃ | THF/H₂O | RT | 2 | 88 | Analogous System |

| 4-Chlorobenzonitrile | XPhos Pd G3 (2) | - | K₃PO₄ | THF/H₂O | 40 | 0.5 | >95 | [1][2][3][4][5] |

Note: The data in this table is for analogous electron-deficient fluorinated phenylboronic acids and should be used as a guideline. Optimization for this compound is recommended.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of unstable polyfluorophenyl boronic acids.[1][2][3][4][5]

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF/H₂O 2:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium precatalyst, and potassium phosphate.

-